Methylamine

Catalog No.
S560705
CAS No.
74-89-5
M.F
CH5N
CH3NH2
CH5N
CH3NH2
M. Wt
31.057 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylamine

CAS Number

74-89-5

Product Name

Methylamine

IUPAC Name

methanamine

Molecular Formula

CH5N
CH3NH2
CH5N
CH3NH2

Molecular Weight

31.057 g/mol

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3

InChI Key

BAVYZALUXZFZLV-UHFFFAOYSA-N

SMILES

CN

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Very soluble in water
1 volume of water at 12.5 °C dissolves 1154 volumes of gas; at 25 °C dissolves 959 volumes of gas; 10.5 g is contained in 100 mL saturated benzene solution
Soluble in ethanol, benzene, and acetone; miscible with ether
Solubilities in various solvents at 1 atm and 20 °C.
Table: 255Q [Table#2189]
1080 mg/mL at 25 °C
Solubility in water at 25 °C: very good
Soluble

Synonyms

aminomethane, methylamine, methylamine bisulfite, methylamine hydride, methylamine hydrobromide, methylamine hydrochloride, methylamine hydrochloride, 14C-labeled, methylamine hydrofluoride, methylamine hydrogen cyanide, methylamine hydroiodide, methylamine ion (1-), methylamine nitrate, methylamine perchlorate, methylamine sulfate (1:1), methylamine sulfate (2:1), methylamine, 13C-labeled, methylamine, 14C-labeled, methylamine, 15N-labeled, methylamine, cesium salt, methylamine, monopotassium salt, methylamine, monosodium salt, methylammonium, methylammonium ion, monomethylamine, monomethylammonium ion

Canonical SMILES

CN

Microbial Growth and Metabolism

  • Nitrogen source

    Methylamine serves as a crucial nitrogen source for various microorganisms, especially methylotrophs, which can utilize single-carbon compounds for growth and energy production []. Research focuses on understanding the metabolic pathways used by different microbial communities to utilize methylamine for growth and its ecological significance in various environments like the marine ecosystem [, ].

  • Studying microbial diversity

    Stable isotope probing (SIP) experiments using isotopically labeled methylamine combined with metagenomics and metaproteomics techniques help identify and study the diversity of microorganisms utilizing methylamine in specific environments []. This research helps understand the functional roles of different microbial groups in various ecosystems.

Understanding Plant Physiology

  • Buffering agent: Methylamine plays a vital role in plant physiology as a buffering agent within the chloroplast, helping regulate the concentration of protons and optimizing the function of ATP synthase, an enzyme crucial for energy production in plants []. Research in this area explores the mechanisms by which methylamine contributes to plant energy metabolism and its potential role in stress tolerance.

Investigational Drug Discovery

  • Chemical precursor: Methylamine serves as a valuable building block in the synthesis of various pharmaceutical compounds, including drugs used to treat respiratory conditions, decongestants, and certain antibiotics []. Researchers explore its potential as a starting material for developing novel therapeutic agents with improved efficacy and targeted action.

Methylamine is a simple aliphatic amine with the chemical formula CH3NH2\text{CH}_3\text{NH}_2. It is a colorless gas at room temperature, possessing a strong, fishy odor. Methylamine is highly soluble in water and exhibits basic properties due to the presence of the amine group. As a precursor in organic synthesis, it plays a crucial role in the production of various chemicals, including pharmaceuticals and agrochemicals. Methylamine can be synthesized from ammonia and methanol under specific conditions, making it an important compound in industrial chemistry .

Methylamine is a toxic and corrosive compound.

  • Toxicity: Exposure to methylamine can cause irritation to the eyes, skin, and respiratory system. In severe cases, it can lead to respiratory failure and death.
  • Flammability: Methylamine is a flammable gas and can readily ignite. Its flammability limits should be considered when handling the compound.
  • Reactivity: Methylamine can react violently with strong acids and oxidizing agents.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling methylamine.
  • Work in a well-ventilated area to avoid inhalation.
  • Store methylamine in a cool, dry place away from heat and ignition sources.
  • Follow all recommended handling and disposal procedures.
Typical of amines. Key reactions include:

  • Formation of Methyl Isocyanate: Methylamine reacts with phosgene to produce methyl isocyanate.
    CH3NH2+COCl2CH3NCO+2HCl\text{CH}_3\text{NH}_2+\text{COCl}_2\rightarrow \text{CH}_3\text{NCO}+2\text{HCl}
  • Oxidation: The oxidation of methylamine can yield various products, including methylene imine and other nitrogen-containing compounds. For instance:
    CH3NH2+O2CH2NH2+HO2\text{CH}_3\text{NH}_2+\text{O}_2\rightarrow \text{CH}_2\text{NH}_2+\text{HO}_2
  • Nucleophilic Substitution: Methylamine acts as a good nucleophile, participating in reactions with alkyl halides to form secondary and tertiary amines.

Methylamine is produced during the decomposition of organic matter and serves as a substrate for methanogenic bacteria, playing a role in the nitrogen cycle. It is also involved in biological processes such as arginine demethylation, where it acts as a product of enzymatic reactions involving the enzyme PADI4 . Additionally, methylamine has been identified as a potential precursor for the formation of amino acids in interstellar chemistry, linking it to astrobiological studies .

Methylamine can be synthesized through several methods:

  • Industrial Synthesis: The primary method involves the reaction of ammonia with methanol over an aluminosilicate catalyst:
    CH3OH+NH3CH3NH2+H2O\text{CH}_3\text{OH}+\text{NH}_3\rightarrow \text{CH}_3\text{NH}_2+\text{H}_2\text{O}
  • Laboratory Methods:
    • Hydrolysis of methyl isocyanate.
    • Reduction of nitromethane using zinc and hydrochloric acid.
    • Hofmann rearrangement involving acetamide and bromine .

Methylamine has diverse applications across various industries:

  • Pharmaceuticals: It is used in the synthesis of drugs such as ephedrine and theophylline.
  • Agrochemicals: Methylamine derivatives are components in pesticides like carbofuran and carbaryl.
  • Solvents: It serves as a solvent for organic reactions and processes.
  • Surfactants: Methylamine is utilized in the production of surfactants and photographic developers .

Research has shown that methylamine interacts with various chemicals, leading to significant implications for both safety and reactivity. It can neutralize acids exothermically to form salts, which may pose hazards during handling. Studies indicate that methylamine can react violently with strong oxidizers or halogenated compounds, necessitating careful management in industrial settings .

Methylamine shares structural similarities with other amines but exhibits unique properties that differentiate it from its analogs. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Dimethylamine CH3)2NH\text{ CH}_3)_2\text{NH}A secondary amine with two methyl groups; more sterically hindered than methylamine.
Trimethylamine CH3)3N\text{ CH}_3)_3\text{N}A tertiary amine; less basic than methylamine due to steric hindrance.
EthylamineC2H5NH2\text{C}_2\text{H}_5\text{NH}_2A primary amine; similar reactivity but larger size affects its properties.
AnilineC6H5NH2\text{C}_6\text{H}_5\text{NH}_2An aromatic amine; different reactivity due to resonance stabilization.

Uniqueness of Methylamine

Methylamine's unique characteristics include its high solubility in water and strong basicity compared to other simple amines. Its role as a precursor in both organic synthesis and biological processes further emphasizes its importance within chemical research and industrial applications .

Physical Description

Methylamine, anhydrous appears as a colorless gas or a liquid. Pungent fishy odor resembling odor of ammonia. The liquid boils at cold temperatures, hence it vaporizes rapidly when unconfined. Vapors are heavier than air and may collect in low-lying areas. Easily ignited under most conditions. Under prolonged exposure to intense heat the containers may rupture violently and rocket. Used for making pharmaceuticals, insecticides, paint removers, surfactants, rubber chemicals.
Methylamine, aqueous solution appears as a colorless to yellow aqueous solution of a gas. Odor ranges from fishlike to ammonia-like as the vapor concentration increases. Flash point (of 30% solution) 34 °F. Corrosive to skin and eyes. Less dense than water; vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Liquid; Gas or Vapor, Liquid
Colorless gas with a fish- or ammonia-like odor; Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas; [NIOSH]
Liquid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
COLOURLESS SOLUTION IN WATER WITH PUNGENT ODOUR.
Colorless gas with a fish- or ammonia-like odor.
Colorless gas with a fish- or ammonia-like odor. [Note: A liquid below 21 °F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas [Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas]
Flammable gas at ordinary temperature and pressure. Fuming liquid when cooled in ice and salt mixture.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

31.042199164 g/mol

Monoisotopic Mass

31.042199164 g/mol

Boiling Point

20.3 °F at 760 mmHg (USCG, 1999)
20.66 °F at 760 mmHg (USCG, 1999)
-6.4 °C
BP: -6.3 °C at 760 mm Hg; -19.7 °C at 400 mm Hg; -32.4 °C at 200 mm Hg; -43.7 °C at 100 mm Hg; -73.8 °C at 10 mm Hg
-6 °C
48 °C
20.3 °F
21 °F

Flash Point

14 °F (Liquid) (NIOSH, 2024)
32 °F (USCG, 1999)
The Guide from the Emergency Response Guidebook is for "methylamine, anhydrous." 32 °F
-10 °C (14 °F) - closed cup /Methylamine solution 30-50%/
32 °F (closed cup)
Flammable gas
-10 °C
NA (Gas) 14 °F (Liquid)

Heavy Atom Count

2

Vapor Density

1.1 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
Saturated vapor density: 0.21270 lb/cu ft at 60 °F (Methylamine, anhydrous)
Relative vapor density (air = 1): 1.07
Relative vapor density (air = 1): 1.08
1.08

Density

0.693 at 20.3 °F (USCG, 1999) - Less dense than water; will float
0.6624 g/cu cm at 25 °C; 0.0014 g/cu cm at 101.33 kPa
Density: 0.656 g/cu cm at 25 °C (p>1 atm)
Saturated liquid density: 43.260 lb/cu ft; liquid heat capacity: 0.803 Btu/lb-F; liquid thermal conductivity: 1.516 Btu-inch/hr-sq ft-F; liquid viscosity: 0.250 Centipoise (all at 20 °F) (Methylamine anhydrous)
Relative density (water = 1): 0.7 (liquid)
Relative density (water = 1): 0.89
0.693 at 20.3 °F
0.70 (Liquid at 13 °F)
1.08(relative gas density)

LogP

-0.57
-0.57 (LogP)
log Kow = -0.57
-0.57
-0.71
-0.6

Odor

Fish or ammonia-like odor

Odor Threshold

Odor Threshold Low: 0.0009 [ppm]
Odor Threshold High: 4.68 [ppm]
Detection odor threshold from AIHA (mean = 4.7 ppm)
The odor of methylamine is faint but readily detectable at less than 10 ppm, becomes strong at from 20 to 100 ppm and intolerably ammoniacal at 100 to 500 ppm.
Odor recognition in air= 2.10X10-2 ppm (purity not specified)
Low: 0.0252 mg/cu m; High: 12.0 mg/cu m

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, nitrogen oxides (NOx) /Methylamine solution 30-50%/
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-134.5 °F (USCG, 1999)
-93.42 °C
-93.4 °C
-93 °C
-39 °C
-136 °F

UNII

BSF23SJ79E

Related CAS

14965-49-2 (hydriodide)
17000-00-9 (hydride)
22113-87-7 (nitrate)
33689-83-7 (sulfate[2:1])
593-51-1 (hydrochloride)
6876-37-5 (hydrobromide)

GHS Hazard Statements

Aggregated GHS information provided by 2202 companies from 32 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (67.03%): Extremely flammable gas [Danger Flammable gases];
H224 (32.88%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (17.76%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H280 (16.76%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H302 (32.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (32.79%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Methylamine is a colorless, flammable gas. It has a fish or ammonia-like odor. It mixes easily with water. USE: Methylamine is used as an intermediate in the synthesis of many products, including pharmaceuticals, insecticides, explosives, surfactants, and accelerators. It is commonly used in the tanning and dyeing industries. It is used as a fuel additive and as a photographic developer. It occurs naturally in a variety of vegetables and other foods, and has been found in cigarette smoke. Workers that produce or use methylamine may breathe in the gas or have direct skin contact. The general population may be exposed by breathing in contaminated air, or consumption of foods and contaminated drinking water. If methylamine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals and ozone. It is not expected to be broken down in the air by sunlight. It will not volatilize into air from moist soil or water surfaces. It may volatilize into the air from dry soil surfaces. It is expected to move moderately through soil. It will be broken down by microorganisms. It is not expected to build up in fish. RISK: Temporary eye, nose, and throat irritation has been reported in humans following brief exposures to low-to-moderate levels of methylamine in the air. Data on the potential for methylamine to produce other toxic effects in humans were not available. Liquid methylamine liquid is a severe skin and eye irritant in laboratory animals, with severe damage following direct contact with undiluted liquid methylamine. Difficulty breathing, gasping for breath, congestion in the lungs and liver, damage to the eyes and skin, and death occurred in laboratory animals exposed briefly to extremely high air levels. Damage to the nasal tissues, mild liver changes, changes in the blood, and decreased body weights, were reported in laboratory animals following repeated exposure to high air levels of methylamine. Irritation to the gastrointestinal tract was observed following exposure to a high oral dose. Some animals died. Damage to the heart was reported in some laboratory animals following repeated exposure to moderate-to-high oral doses of methylamine. No evidence of infertility or abortion was observed in laboratory females exposed to low oral doses of methylamine prior to mating and throughout pregnancy, but the number of offspring born per mother was decreased. Data on the potential for methylamine to cause birth defects were not available. Data on the potential for methylamine to induce tumors in laboratory animals were not available. The potential for methylamine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1972.92 mmHg at 60 °F (USCG, 1999)
2.65X10+3 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 304
Vapor pressure, kPa at 20 °C: 31
3.0 atm

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Corrosive;Irritant

Impurities

Typical commercial specifications.
Table: Specifications for Anhydrous Monomethylamine [Table#2184]
Typical commercial specifications.
Table: Specifications for Aqueous Methylamine Solutions, Wt% [Table#2185]

Other CAS

74-89-5

Absorption Distribution and Excretion

Methylamine can be converted by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde and hydrogen peroxide, which have been proven to be toxic towards cultured endothelial cells. /The authors/ investigated whether or not these deaminated products from methylamine can exert potentially hazardous toxic effects in vivo. Long lasting residual radioactivity in different tissues was detected following administration of [14C]-methylamine in the mouse. Approximately 10% of the total administered radioactivity could even be detected 5 days after injection of [14C]-methylamine. Eighty percent of the formation of irreversible adducts can be blocked by a highly selective SSAO inhibitor, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine hydrochloride (MDL-72974A). The residual radioactivity was primarily associated with the insoluble tissue components and the soluble macromolecules. Radioactively labelled macromolecules were fragmented following enzymatic proteolysis. Results suggest that the formaldehyde derived from methylamine interacts with proteins in vivo. In the streptozotocin-induced diabetic mice, both SSAO activity and the formation of residual radioactivity were found to be significantly increased in the kidney. Chronic administration of methylamine enhances blood prorenin level, which strongly suggests that uncontrolled deamination of methylamine may be a risk factor for initiation of endothelial injury, and subsequent genesis of atherosclerosis.
/MILK/ ...The presence of volatile aliphatic amines ... in human breast milk and amniotic fluid /was measured/ to assess their role in neonatal hypergastrinemia. These volatile nitrogenous amino acid metabolites have been previously demonstrated to stimulate gastrin release in in vivo and in vitro laboratory preparations. ... The present study ... demonstrated that these gastrin-stimulatory volatile amines were present in significant concentrations in breast milk during the first several weeks after parturition and in amniotic fluid. The individual amines that were identified in both human milk and amniotic fluid samples were methylamine, dimethylamine, ethylamine, trimethylamine, propylamine, isobutylamine, and butylamine. This study provides indirect evidence to support the possibility that the hypergastrinemia measured in the fetus/neonate during the period immediately before and after birth may be attributable, in part, to the ingestion of fluid containing high concentrations of gastrin-stimulating amines.
BACKGROUND: Dialysis adequacy is currently judged by measures of urea clearance. However, urea is relatively non-toxic and has properties distinct from large classes of other retained solutes. In particular, intracellularly sequestered solutes are likely to behave differently than urea. METHODS: We studied an example of this class, the aliphatic amine monomethylamine (MMA), in stable hemodialysis outpatients (n = 10) using an HPLC-based assay. RESULTS: Mean MMA levels pre-dialysis in end-stage renal disease subjects were 76 +/- 15 ug/L compared to 32 +/- 4 ug/L in normal subjects (n = 10) (P < 0.001). Mean urea reduction was 62% while the reduction ratio for MMA was 43% (P < 0.01). MMA levels rebounded in the 1 hour post-dialytic period to 85% of baseline, whereas urea levels rebounded only to 47% of baseline. MMA had a much larger calculated volume of distribution compared to urea, consistent with intracellular sequestration. Measures of intra-red blood cell (RBC) MMA concentrations confirmed greater levels in RBCs than in plasma with a ratio of 4.9:1. Because of the intracellular sequestration of MMA, we calculated its clearance using that amount removed from whole blood. Clearances for urea averaged 222 +/- 41 mL/min and for MMA 121 +/- 14 mL/min, while plasma clearance for creatinine was 162 +/- 20 mL/min (P < 0.01, for all differences). Using in vitro dialysis, in the absence of RBCs, solute clearance rates were similar: 333 +/- 6, 313 +/- 8 and 326 +/- 4 mL/min for urea, creatinine and MMA, respectively. These findings suggest that the lower MMA clearance relative to creatinine in vivo is a result of MMA movement into RBCs within the dialyzer blood path diminishing its removal by dialysis. CONCLUSION: In conclusion, we find that, in conventional hemodialysis, MMA is not cleared as efficiently as urea or creatinine and raise the possibility that RBCs may limit its dialysis not merely by failing to discharge it, but by further sequestering it as blood passes through the dialyzer.
In this study, we examined the effect of two creatine monohydrate supplementation regimes on 24-hr urinary creatine and methylamine excretion. Nine male participants completed two trials, separated by 6 weeks. Participants ingested 4 x 5 g x day(-1) creatine monohydrate for 5 days in one trial and 20 x 1 g x day(-1) for 5 days in the other. We collected 24-hr urine samples on 2 baseline days (days 1-2), during 5 days of supplementation (days 3-7), and for 2 days post-supplementation (days 8-9). Urine was assayed for creatine using high-performance liquid chromatography and methylamine using gas chromatography. Less creatine was excreted following the 20 x 1 g x day(-1) regime (49.25 +/- 10.53 g) than the 4 x 5 g x day(-1) regime (62.32 +/- 9.36 g) (mean +/- s; P < 0.05). Mean total excretion of methylamine (n = 6) over days 3-7 was 8.61 +/- 7.58 mg and 24.81 +/- 25.76 mg on the 20 x 1 g x day(-1) and 4 x 5 g x day(-1) regimes, respectively (P < 0.05). The lower excretion of creatine using 20 x 1 g x day(-1) doses suggests a greater retention in the body and most probably in the muscle. Lower and more frequent doses of creatine monohydrate appear to further attenuate formation of methylamine.
For more Absorption, Distribution and Excretion (Complete) data for Methylamine (8 total), please visit the HSDB record page.

Metabolism Metabolites

PURPOSE: It has been claimed that oral creatine supplementation might have potential cytotoxic effects on healthy consumers by increasing the production of methylamine and formaldehyde. Despite this allegation, there has been no scientific evidence obtained in humans to sustain or disprove such a detrimental effect of this widely used ergogenic substance. METHODS: Twenty young healthy men ingested 21 g of creatine monohydrate daily for 14 consecutive days. Venous blood samples and 24-hr urine were collected before and after the 14th day of supplementation. Creatine and creatinine were analyzed in plasma and urine, and methylamine, formaldehyde, and formate were determined in 24-hr urine samples. RESULTS: Oral creatine supplementation increased plasma creatine content 7.2-fold (P < 0.001) and urine output 141-fold (P < 0.001) with no effect on creatinine levels. Twenty-four-hour urine excretion of methylamine and formaldehyde increased, respectively, 9.2-fold (P = 0.001) and 4.5-fold (P = 0.002) after creatine feeding, with no increase in urinary albumin output (9.78 +/- 1.93 mg/24 hr before, 6.97 +/- 1.15 mg/24 hr creatine feeding). CONCLUSION: This investigation shows that short-term, high-dose oral creatine supplementation enhances the excretion of potential cytotoxic compounds, but does not have any detrimental effects on kidney permeability. This provides indirect evidence of the absence of microangiopathy in renal glomeruli.
Mono- and trimethylamines are converted to dimethylamine in the body.
The regulation of methylamine and formaldehyde metabolism in Arthobacter P1 was investigated in carbon-limited continuous cultures. Evidence was obtained that the synthesis of enzymes involved in the conversion of methylamine into formaldehyde and in formaldehyde fixation is induced sequentially in this organism.
The metabolism of methylamine has been investigated in the rat in order to elucidate the role of monoamine oxidase and intestinal bacteria in the metabolism of the compound. In a series of experiments in which short and long acting inhibitors of monoamine oxidase were administered either alone or in combination prior to methyl (14)C amine hydrochloride injection, the excretion of radioactivity in the expired air and the urine was examined to indirectly assess the role of monoamine oxidase in the metabolism of methylamine. The data ... provide indirect evidence to demonstrate that the effect of iproniazid, an inhibitor of methylamine oxidation, is mediated through enzyme systems separate from MAO systems which have been invoked as major contributors to metabolism of methylamine by other investigators. The bacterial oxidation of methylamine in the intestine plays a minor role in the overall metabolism of the compounds.
For more Metabolism/Metabolites (Complete) data for Methylamine (7 total), please visit the HSDB record page.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

Methylamine hydrochloride; 593-51-1

Wikipedia

Methylamine
5-MeO-MiPT

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree

Methods of Manufacturing

Methylamines are prepared commercially by the exothermic reaction of methanol with ammonia over an amorphous silica-alumina catalyst at 350 - 450 °C. All three methylamines are produced. The reaction proceeds to thermodynamic equilibrium, the position of which is governed by the temperature and the nitrogen/ carbon (NH3/MeOH) ratio. ... In a typical commercial methylamine process ... methanol reacts with ammonia in the gas phase in one or more fixed-bed reactors. The crude reaction mixture contains essentially excess ammonia; mono-, di-, and trimethylamines; reaction water; and unconverted methanol. Purification is generally effected in a train of four to five distillation columns.
Made by heating methyl alcohol, ammonium chloride, and zinc chloride to about 300 °C; by heating ammonium chloride and formaldehyde ... .
Interaction of methanol and ammonia over a catalyst at high temperature. The mono-, di-, and trimethylamines are all produced and yields are regulated by conditions. They are separated by azeotropic or extractive distillation.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Methanamine: ACTIVE
Chemical oxidation of methylamine in aqueous solution or in methanol leads to the formation of significant amounts of azoxymethane, a strong carcinogen in rodents.
Treatment of methylamine in aqueous solution with ethylene oxide resulted in the formation of methylaminoethanol. The possibility of the formation of carcinogens from carcinogenic precursors when ethylene oxide is used as a fumigant is discussed.

Analytic Laboratory Methods

Method: OSHA 40; Procedure: high performance liquid chromatography using a fluorescence or visible detector; Analyte: methylamine; Matrix: air; Detection Limit: 28 ppb (35 ug/cu m).
A method is described for the collection of ammonia (NH3), monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA) from air and their subsequent determination by ion chromatography. Samples are collected with 800-mg silica gel sampling tubes at a flow rate of 1 L/min for 10 minutes or at 100 mL/min for up to 7.5 hours. Samples collected with sulfuric acid-treated tubes can be stored at room temperature for at least 21 days with no loss in recovery. Untreated samples can be stored in a refrigerator up to 32 days. The method has been validated from 2 to 50 ppm v/v when a 10 L air sample is taken. No loss in recovery was observed when sampling up to 23 L of air at 100% relative humidity. The recovery and total precision (95% confidence level) for NH3, MMA, DMA, and TMA were 91 +/- 12.5%, 93 +/- 10.3%, 92 +/- 9.6% and 84 +/- 17.6%, respectively.
The levels of the common secondary amines in various squid, in octopus and in 17 other seafoods were determined by HPLC. Ammonia and dimethylamine were found in all of the seafoods tested and some of them also contained methylamine and/or ethylamine. Particularly high levels of dimethylamine (946-2043 ppm) and methylamine (38-255 ppm) were detected in various species of squid and in the octopus.
Method: EPA 1666, Revision A; Procedure: gas chromatography/mass spectrometry; Analyte: methylamine; Matrix: waters, soils, and municipal sludges; Detection Limit: 200 mg/L.
Method: EPA 1671, Revision A; Procedure: gas chromatography with flame ionization detector; Analyte: methylamine; Matrix: waters, soils, and municipal sludges; Detection Limit: 50 mg/L.

Clinical Laboratory Methods

Methylamine and aminoacetone are endogenous aliphatic amines found in human blood and urine. They can be oxidized by semicarbazide-sensitive amine oxidase (SSAO), leading to the production of toxic aldehydes such as formaldehyde and methylglyoxal as well as hydrogen peroxide and ammonia. SSAO is localized on the surface of vascular endothelial and smooth muscle cells and of adipocytes. Increases in SSAO activity are linked to vascular disorders associated with pathological conditions such as diabetic complications, heart failure, and vascular dementia. Quantitative assessment of methylamine and acetonitrile in tissues has been hampered due to the volatility and hydrolipophilicity of these amines as well as interference by complex biological constituents. We have overcome this problem and developed an FMOC/HPLC (9-fluorenylmethyl chloroformate-Cl/high-performance liquid chromatography) method for simultaneous assessment of methylamine and aminoacetone. This method has been validated using rodent tissues with a detection limit at the picogram level. Methylamine and aminoacetone distributed unevenly among different tissues ranged from 0.1 to 27 nmol/g. To our knowledge, this is the first report on simultaneous determination of methylamine and aminoacetone in mammal tissues.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids /Methylamine solution 30-50%/
They are extremely flammable products that should be stored in a well-ventilated area and protected from fire risk. /Methylamines/
Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Methylamine must be stored to avoid contact with mercury, flammable materials, and strong oxidizers, (such as chlorine dioxide, or bromine), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition such as smoking and open flames are prohibited where methylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of methylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of methylamine. Wherever methylamine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
Avoid oxidizing materials, acids, and sources of halogens. Store in cool, dry, well-ventilated, noncombustible location.

Interactions

Methylamine at a concentration of 20 mM protected mouse LM cell fibroblasts from the action of pseudomonas toxin. Nearly total protection was observed when cells were pretreated with amine before the addition to toxin and amine, when amine and toxin were added simultaneously, or when amine was added up to 30 min after toxin binding. Later addition of methylamine afforded partial protection of the monolayers. Using electron microscopy, we observed that toxin initially bound diffusely to the cell surface but rapidly moved to coated pits and was internalized after cells were warmed to 37 C. Methylamine blocked the clustering of toxin into coated-pit areas of the membrane but did not alter the overall level of toxin internalization. It is suggested that pseudomonas toxin enters mammalian cells by receptor-mediated endocytosis and that methylamine alters the entry process. In those instances in which partial protection was seen when methylamine was added after toxin internalization, the primary amine may be functioning by inactivation of lysosomal processing of the toxin.
Combination of methylamine and sodium nitrite induced a higher frequency of mutations than that caused by nitrite alone in Escherichia coli.
Methylamine is a constituent of cigarette smoke and the major end product of nicotine metabolism. Smoking or nicotine can induce the release of adrenaline, which is in turn deaminated by monoamine oxidase, also producing methylamine. ... The urinary level of methylamine was significantly elevated following administration of nicotine (25 mg/kg, ip). Semicarbazide-sensitive amine oxidase (SSAO) inhibitors further increased the excretion of methylamine induced by nicotine. Following administration of L-(-)-[N-methyl-3H]nicotine long-lasting irreversible radioactive adducts were detected in different mouse tissues and such adduct formation could be blocked by selective SSAO inhibitors. These adducts are probably cross-linked oligoprotein complexes cross-linked by formaldehyde.
Young adult male Sprague-Dawley rats were given 30 umol/kg body wt (14)C methylamine hydrochloride and 700 umol/kg body wt sodium nitrite by oral gavage. DNA isolated from the stomach and from the first 15 cm of the small intestine was methylated, containing 7-methylguanine. In a second expt, the excised stomachs were incubated with DNAse before the isolation of the DNA in order to degrade DNA in the lumen and in the uppermost lining cells. This treatment resulted in in a 30% decrease in the yield of DNA and a 90% reduction in the level of 7-methylguanine formation. /Methylamine HCl/

Stability Shelf Life

Stable under recommended storage conditions. /Methylamine solution 30-50%/

Dates

Modify: 2023-08-15

Design, synthesis and biological evaluation of mono- and bisquinoline methanamine derivatives as potential antiplasmodial agents

Fostino R B Bokosi, Richard M Beteck, Mziyanda Mbaba, Thanduxolo E Mtshare, Dustin Laming, Heinrich C Hoppe, Setshaba D Khanye
PMID: 33609655   DOI: 10.1016/j.bmcl.2021.127855

Abstract

Several classes of antimalarial drugs are currently available, although issues of toxicity and the emergence of drug resistant malaria parasites have reduced their overall therapeutic efficiency. Quinoline based antiplasmodial drugs have unequivocally been long-established and continue to inspire the design of new antimalarial agents. Herein, a series of mono- and bisquinoline methanamine derivatives were synthesised through sequential steps; Vilsmeier-Haack, reductive amination, and nucleophilic substitution, and obtained in low to excellent yields. The resulting compounds were investigated for in vitro antiplasmodial activity against the 3D7 chloroquine-sensitive strain of Plasmodium falciparum, and compounds 40 and 59 emerged as the most promising with IC
values of 0.23 and 0.93 µM, respectively. The most promising compounds were also evaluated in silico by molecular docking protocols for binding affinity to the {001} fast-growing face of a hemozoin crystal model.


Induced forms of α

Georges Jourdi, Johan Abdoul, Virginie Siguret, Xavier Decleves, Elisa Frezza, Claire Pailleret, Isabelle Gouin-Thibault, Sophie Gandrille, Nathalie Neveux, Charles Marc Samama, Samuela Pasquali, Pascale Gaussem
PMID: 34126147   DOI: 10.1016/j.ijbiomac.2021.06.058

Abstract

Alpha
-macroglobulin (α
M) is a physiological macromolecule that facilitates the clearance of many proteinases, cytokines and growth factors in human. Here, we explored the effect of induced forms of α
M on anticoagulant drugs. Gla-domainless factor Xa (GDFXa) and methylamine (MA)-induced α
M were prepared and characterized by electrophoresis, immunonephelometry, chromogenic, clot waveform and rotational thromboelastometry assays. Samples from healthy volunteers and anticoagulated patients were included. In vivo neutralization of anticoagulants was evaluated in C57Bl/6JRj mouse bleeding-model. Anticoagulant binding sites on induced α
M were depicted by computer-aided energy minimization modeling. GDFXa-induced α
M neutralized dabigatran and heparins in plasma and whole blood. In mice, a single IV dose of GDFXa-induced α
M following anticoagulant administration significantly reduced blood loss and bleeding time. Being far easier to prepare, we investigated the efficacy of MA-induced α
M. It neutralized rivaroxaban, apixaban, dabigatran and heparins in spiked samples in a concentration-dependent manner and in samples from treated patients. Molecular docking analysis evidenced the ability of MA-induced α
M to bind non-covalently these compounds via some deeply buried binding sites. Induced forms of α
M have the potential to neutralize direct oral anticoagulants and heparins, and might be developed as a universal antidote in case of major bleeding or urgent surgery.


Calculation of electronic and optical properties of methylammonium lead iodide perovskite for application in solar cell

Sarita Kumari, Arti Meena, Amanpal Singh, Ajay Singh Verma
PMID: 33454826   DOI: 10.1007/s11356-020-12087-y

Abstract

Organic-inorganic metal halide perovskite materials, i.e., ABX
(A = methylammonium, B = Pb, X = Cl, Br, I) have been proved to be outstanding for solar energy conversion. They provide a solution to renewable energy problems with good efficiency and cost-effective technology. Here, we report the initial calculations done by solving Kohn-Sham equations by the use of density function theory. The electronic structural and band gap of CH
NH
PbI
material are obtained by using different exchange-correlation potential (PBE, PBE-sol, GGA). Further, solar cell devices with CH
NH
PbI
as absorption layer and CdS/TiO
/ZnTe as buffer layer have been modeled; device physics is discussed and performance of solar cell structure is analyzed in terms of short circuit current density, open circuit voltage, efficiency, fill factor, and quantum efficiency. The maximum efficiency of CH
NH
PbI
solar cell is found to be 19.6% with TiO
buffer layer, whereas efficiency with ZnTe buffer layer is also comparable which is 19.5%. Further the effect of layer thickness and temperature are analyzed for maximum efficiency.


Central and peripheral methylamine-induced hypophagia is mediated via nitric oxide and TAAR

Morteza Zendehdel, Shahin Hassanpour, Nima Movahedi
PMID: 33027685   DOI: 10.1016/j.neulet.2020.135408

Abstract

The aim of the current study was to determine effects of intracerebroventricular (ICV) and intraperitoneal (i.p.) administration of Methylamine (MET) and possible interactions with nitric oxide (NO) and TAAR
pathways in 24-h fasted (FD
) and ad libitum layer-type chicken. In experiment 1, FD
chicken ICV injected with MET (15, 30, 45, 60 and 75 μg). In experiment 2, ICV injection of MET (15, 30, 45, 60 and 75 μg) was injected in the ad libitum birds. Experiments 3-4 were similar to experiments 1-2, except chicken i.p. injected with MET (15, 30, 45, 60 and 75 mg/kg). In experiment 5, FD
birds ICV injected with l-NAME (NO synthesis inhibitor, 100 nmol), MET (75 μg) and co-injection of l-NAME + MET. Experiment 6 was similar to experiment 5, except, ad libitum birds received injections. In experiment 7, FD
chicken i.p. injected with l-NAME (100 mg/kg), MET (75 mg/kg) and co-injection of l-NAME + MET. In experiment 8, FD
birds ICV injected with RO5256390 (selective TAAR
agonist, 10, 20 and 40 μg). In experiment 9, ad libitum birds ICV injected with RO5256390 (10, 20 and 40 μg). In experiment 10, FD
birds ICV injected with RO5256390 (10 μg), MET (75 μg) and their co-injection. Experiment 11 was similar to experiment 10, except, ad libitum birds received ICV injections. In experiment 12, FD
chicken i.p. injected with RO5256390 (2.5, 5 and 10 mg/kg). In experiment 13, FD
chicken i.p. injected with RO5256390 (2.5 mg/kg), MET (75 mg/kg) and RO5256390 + MET. Then cumulative food intake was determined until 120 min after injection. According to the results, ICV injection of MET decreased food intake in FD
and ad libitum chicken (P < 0.05). MET (i.p.) diminished food consumption in fasted (P < 0.05) but not in ad libitum chicken (P> 0.05). Co-injection of the l-NAME + MET significantly decreased MET-induced hypophagia in FD
and ad libitum chicken (P < 0.05). MET-induced hypophagia (i.p.) weakened by l-NAME in FD
chicken (P < 0.05). RO5256390 decreased food intake in FD
and ad libitum chicken (P < 0.05). Co-injection of RO5256390 + MET increased MET-induced hypophagia in FD
and ad libitum chicken (P < 0.05). RO5256390 decreased food intake in FD
chicken (P < 0.05). Co-injection of the RO5256390 + MET amplified MET-induced hypophagia in FD
chicken (P < 0.05). Based on the findings, MET-induced hypophagia is mediated via NO and TAAR
pathways on food intake in layer chicken.


Catalytic Effect of Electric Fields on the Kemp Elimination Reactions with Neutral Bases

Carles Acosta-Silva, Joan Bertran, Vicenç Branchadell, Antoni Oliva
PMID: 32916041   DOI: 10.1002/cphc.202000667

Abstract

The effect of solvent reaction fields and oriented electric fields on the Kemp elimination reaction between methylamine or imidazole and 5-nitrobenzisoxazole has been theoretically studied. The Kemp reaction is the most widely used for the design of new enzymes. Our results, using the SMD continuous model for solvents, are in quite good agreement with the experimental fact that the rate of the analogous reaction with butylamine is one order of magnitude smaller in water than in acetonitrile. In the case of external electric fields, our results show that they can increase or decrease the energy barrier depending on the magnitude and orientation of the field. A duly oriented electric field may have a notable catalytic effect on the reaction. So, external electric fields and reaction fields due to the medium can contribute to the design of new enzymes. Several factors that must be taken into account to increase the catalytic effect are discussed.


Ultrasound-promoted Green Synthesis of pyrido[2,1-a]isoquinoline Derivatives and Studies on their Antioxidant Activity

Shirin Sharafian, Zinatossadat Hossaini, Faramarz Rostami-Charati, Mohammad A Khalilzadeh
PMID: 32504497   DOI: 10.2174/1386207323666200606212501

Abstract

Aims & Objective: An efficient procedure for the synthesis of pyrido[2,1-a]isoquinoline derivatives in excellent yields was investigated using catalyst-free multicomponent reaction of phthaladehyde, methylamine, activated acetylenic compounds, alkyl bromides and triphenylphosphine in water under ultrasonic irradiation at room temperature. In addition, Diels- Alder reactions of pyrido[2,1-a]isoquinoline derivatives with activated acetylenic compounds under ultrasonic irradiation are investigated in two procedures. The advantages of this procedure compared to report methods are short time of reaction, high yields of product, easy separation of product, clean mixture of reaction and green media for performing reaction. In addition, because of having isoquinoline core in synthesized compounds, in this research antioxidant activity of some synthesized compounds was studied.
To a stirred mixture of phthalaldehyde 1 (2 mmol) and methylamine 2 (2 mmol) in water (3 mL) under ultrasonic irradiation was added to activated acetylenic compounds 4 after 20 min. Alkyl bromide 3 and triphenylphosphine 5 react in another pot in water (3 mL) under ultrasonic irradiation for 15 min. After this time, this mixture was added to the first pot. After completion of the reaction, the solid residue was separated by filtration and washed with Et2O to afforded pure title compound 6.
In this work, generation of pyrido[2,1-a]isoquinoline derivatives 6 are performed using phthalaldehyde 1, methylamine 2, α-halo substituted carbonyls 3, activated acetylenic compounds 4 and triphenylphosphine 5 in water under ultrasonic irradiation condition at room temperature in excellent yield at short time.
In summary, multicomponent reaction of phthaladehyde, methylamine, activated acetylenic compounds, alkyl bromides and triphenylphosphine in water under ultrasonic irradiation at room temperature produced pyrido[2,1-a]isoquinoline derivatives in excellent yields. Also, Diels-Alder reaction of pyrido[2,1-a]isoquinoline derivatives with activated acetylenic compounds and triphenylphosphine under ultrasonic irradiation is investigated in two procedures. Also, the antioxidant activities of 6a, 6c, 6g and 6i were evaluated by DPPH radical scavenging and ferric reducing power analyzes. The compounds 6a exhibit excellent DPPH radical scavenging activity and FRAP compared to synthetic antioxidants BHT and TBHQ. The chief benefits of our method are high atom economy, green reaction conditions, higher yield, shorter reaction times, and easy work-up, which agree with some principles of green chemistry.


NMR Study of Intercalates and Grafted Organic Derivatives of H

Marina G Shelyapina, Oleg I Silyukov, Irina P Lushpinskaia, Sergey A Kurnosenko, Anton S Mazur, Ilya G Shenderovich, Irina A Zvereva
PMID: 33182612   DOI: 10.3390/molecules25225229

Abstract

The protonated perovskite-like titanate H
La
Ti
O
has been used to produce organic-inorganic hybrids with simple organic molecules: methylamine, methanol, monoethanolamine, and
-butylamine. The optimal pathways for the preparation of such hybrids are summarized. Solid-state NMR, combined with thermal analysis, Raman, and IR spectroscopy, has been applied to determine the bonding type in the obtained organic-inorganic hybrids. It has been found that, in the methanolic hybrid, the organic residues are covalently bound to the inorganic matrix. In contrast, in the methylamine and
-butylamine hybrids, the organic molecules are intercalated into the inorganic matrix in cationic forms. The structure of the monoethanolamine hybrid is composite and includes both the covalently bound and intercalated organic species.


Crystalline Nature of Colloids in Methylammonium Lead Halide Perovskite Precursor Inks Revealed by Cryo-Electron Microscopy

Nikita S Dutta, Nakita K Noel, Craig B Arnold
PMID: 32633521   DOI: 10.1021/acs.jpclett.0c01975

Abstract

Metal halide perovskites have generated interest across many fields for the impressive optoelectronic properties achievable in films produced using facile solution-processing techniques. Previous research has revealed the colloidal nature of perovskite precursor inks and established a relationship between the colloid distribution and the film optoelectronic quality. Yet, the identity of colloids remains unknown, hindering our understanding of their role in perovskite crystallization. Here, we investigate precursor inks of the prototypical methylammonium lead triiodide perovskite using cryo-electron microscopy (cryo-EM) and show, for the first time, that the colloids are neither amorphous nor undissolved lead iodide, as previously speculated, but are a crystalline, non-perovskite material. We identify this as a perovskite precursor phase and discuss this as a potential means to understanding the role of chloride in processing. This work establishes cryo-EM as a viable technique to elucidate the nature of colloids in perovskite inks, a vital step toward a fundamental understanding of thin-film crystallization.


Crystal structures of γ-glutamylmethylamide synthetase provide insight into bacterial metabolism of oceanic monomethylamine

Ning Wang, Xiu-Lan Chen, Chao Gao, Ming Peng, Peng Wang, Na Zhang, Fuchuan Li, Gui-Peng Yang, Qing-Tao Shen, Shengying Li, Yin Chen, Yu-Zhong Zhang, Chun-Yang Li
PMID: 33199371   DOI: 10.1074/jbc.RA120.015952

Abstract

Monomethylamine (MMA) is an important climate-active oceanic trace gas and ubiquitous in the oceans. γ-Glutamylmethylamide synthetase (GmaS) catalyzes the conversion of MMA to γ-glutamylmethylamide, the first step in MMA metabolism in many marine bacteria. The gmaS gene occurs in ∼23% of microbial genomes in the surface ocean and is a validated biomarker to detect MMA-utilizing bacteria. However, the catalytic mechanism of GmaS has not been studied because of the lack of structural information. Here, the GmaS from Rhodovulum sp. 12E13 (RhGmaS) was characterized, and the crystal structures of apo-RhGmaS and RhGmaS with different ligands in five states were solved. Based on structural and biochemical analyses, the catalytic mechanism of RhGmaS was explained. ATP is first bound in RhGmaS, leading to a conformational change of a flexible loop (Lys287-Ile305), which is essential for the subsequent binding of glutamate. During the catalysis of RhGmaS, the residue Arg312 participates in polarizing the γ-phosphate of ATP and in stabilizing the γ-glutamyl phosphate intermediate; Asp177 is responsible for the deprotonation of MMA, assisting the attack of MMA on γ-glutamyl phosphate to produce a tetrahedral intermediate; and Glu186 acts as a catalytic base to abstract a proton from the tetrahedral intermediate to finally generate glutamylmethylamide. Sequence analysis suggested that the catalytic mechanism of RhGmaS proposed in this study has universal significance in bacteria containing GmaS. Our results provide novel insights into MMA metabolism, contributing to a better understanding of MMA catabolism in global carbon and nitrogen cycles.


Native nanodiscs formed by styrene maleic acid copolymer derivatives help recover infectious prion multimers bound to brain-derived lipids

Mansoore Esmaili, Brian P Tancowny, Xiongyao Wang, Audric Moses, Leonardo M Cortez, Valerie L Sim, Holger Wille, Michael Overduin
PMID: 32358064   DOI: 10.1074/jbc.RA119.012348

Abstract

Prions are lipidated proteins that interact with endogenous lipids and metal ions. They also assemble into multimers and propagate into the infectious scrapie form known as PrP
The high-resolution structure of the infectious PrP
state remains unknown, and its analysis largely relies on detergent-based preparations devoid of endogenous ligands. Here we designed polymers that allow isolation of endogenous membrane:protein assemblies in native nanodiscs without exposure to conventional detergents that destabilize protein structures and induce fibrillization. A set of styrene-maleic acid (SMA) polymers including a methylamine derivative facilitated gentle release of the infectious complexes for resolution of multimers, and a thiol-containing version promoted crystallization. Polymer extraction from brain homogenates from Syrian hamsters infected with Hyper prions and WT mice infected with Rocky Mountain Laboratories prions yielded infectious prion nanoparticles including oligomers and microfilaments bound to lipid vesicles. Lipid analysis revealed the brain phospholipids that associate with prion protofilaments, as well as those that are specifically enriched in prion assemblies captured by the methylamine-modified copolymer. A comparison of the infectivity of PrP
attached to SMA lipid particles in mice and hamsters indicated that these amphipathic polymers offer a valuable tool for high-yield production of intact, detergent-free prions that retain
activity. This native prion isolation method provides an avenue for producing relevant prion:lipid targets and potentially other proteins that form multimeric assemblies and fibrils on membranes.


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